2-{8-amino-1,4-dioxaspiro[4.5]decan-8-yl}ethan-1-ol hydrochloride
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Overview
Description
2-{8-amino-1,4-dioxaspiro[45]decan-8-yl}ethan-1-ol hydrochloride is a chemical compound with a unique spirocyclic structure It is characterized by the presence of an amino group, a dioxaspiro ring, and an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{8-amino-1,4-dioxaspiro[4.5]decan-8-yl}ethan-1-ol hydrochloride typically involves the following steps:
Formation of the Dioxaspiro Ring: The dioxaspiro ring can be synthesized through a cyclization reaction involving a diol and a ketone or aldehyde under acidic conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using appropriate amine precursors.
Attachment of the Ethan-1-ol Moiety: The ethan-1-ol moiety can be attached through alkylation reactions using suitable alkyl halides or alcohols.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{8-amino-1,4-dioxaspiro[4.5]decan-8-yl}ethan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol moiety can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{8-amino-1,4-dioxaspiro[4.5]decan-8-yl}ethan-1-ol hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{8-amino-1,4-dioxaspiro[4.5]decan-8-yl}ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The amino group and the dioxaspiro ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The ethan-1-ol moiety can also participate in hydrogen bonding and other interactions that enhance the compound’s efficacy.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxaspiro[4.5]decan-8-ol: This compound shares the dioxaspiro ring but lacks the amino group and ethan-1-ol moiety.
2-{1,4-Dioxaspiro[4.5]decan-8-yl}ethan-1-amine hydrochloride: Similar structure but with an amine group instead of an amino group.
Uniqueness
2-{8-amino-1,4-dioxaspiro[4.5]decan-8-yl}ethan-1-ol hydrochloride is unique due to the presence of both the amino group and the ethan-1-ol moiety, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
2680539-05-1 |
---|---|
Molecular Formula |
C10H20ClNO3 |
Molecular Weight |
237.7 |
Purity |
95 |
Origin of Product |
United States |
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